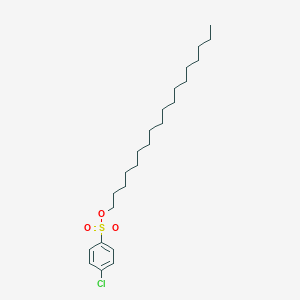

Octadecyl 4-chlorobenzenesulfonate

説明

Octadecyl 4-chlorobenzenesulfonate (CAS No. 34184-41-3) is an organosulfur compound with the molecular formula C₂₄H₄₁ClO₃S. Structurally, it consists of an 18-carbon (octadecyl) alkyl chain esterified to the sulfonic acid group of 4-chlorobenzenesulfonic acid .

特性

IUPAC Name |

octadecyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMZOJFOPWKCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391438 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34184-41-3 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of octadecyl 4-chlorobenzenesulfonate typically involves the reaction of benzenesulfonic acid with octadecyl bromide in an appropriate solvent . The reaction conditions include:

Solvent: Common solvents used include dichloromethane or toluene.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability.

化学反応の分析

Types of Reactions:

Substitution Reactions: Octadecyl 4-chlorobenzenesulfonate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield a hydroxyl derivative, while reaction with amines would produce an amine derivative.

科学的研究の応用

Polymer Chemistry

Initiator for Polymerization

ODCBS has been utilized as an initiator in the synthesis of functionalized poly(2-oxazoline)s. These polymers have shown promising properties for biomedical applications due to their biocompatibility and potential for functionalization. In a study, ODCBS was used to initiate the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, resulting in polymers that exhibited antimicrobial activity when end-functionalized with quaternary ammonium groups. This application highlights ODCBS's role in developing materials with specific biological functions .

Biochemical Applications

Membrane Labeling and Imaging

ODCBS derivatives have been explored for their utility in membrane labeling and imaging. For instance, its derivatives are employed as fluorescent probes to study membrane dynamics and cellular processes such as endocytosis and exocytosis. The incorporation of ODCBS into fluorescent dyes allows for enhanced visualization of cellular structures and processes, providing insights into cell morphology and fluid flow .

Cellular Uptake Studies

Research indicates that ODCBS can facilitate the study of cellular uptake mechanisms. By modifying lipophilic dyes with ODCBS, researchers can track the internalization of these probes in various cell types, aiding in the understanding of cellular responses to external stimuli .

Materials Science

Development of Functional Materials

In materials science, ODCBS has been used to create functionalized surfaces and coatings. Its ability to modify surface properties makes it valuable for developing materials with specific hydrophobic or hydrophilic characteristics. This is particularly useful in applications such as drug delivery systems where surface interactions play a crucial role in performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Tiller & Waschinski (2013) | Polymer synthesis | ODCBS initiated the CROP of poly(2-oxazoline)s, leading to antimicrobial properties when functionalized. |

| Thermo Fisher Scientific | Membrane probes | ODCBS derivatives enhanced fluorescence imaging capabilities for studying cellular processes. |

| Sigma-Aldrich | Surface modification | Utilized ODCBS for creating hydrophobic coatings on biomedical devices, improving biocompatibility. |

作用機序

At the molecular level, octadecyl 4-chlorobenzenesulfonate interacts with the interfaces between different phases, such as oil and water, to facilitate the formation of stable emulsions . This surfactant’s mechanism of action involves adsorption at the interface, where it aligns itself to reduce the energy required for mixing. This property is crucial in various applications, from drug delivery to industrial formulations.

類似化合物との比較

Data Table: Key Comparative Properties

| Compound | CAS No. | Molecular Formula | Alkyl Chain Length | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | 34184-41-3 | C₂₄H₄₁ClO₃S | C18 | Sulfonate ester | Surfactants (inferred) |

| Sodium Octadecyl Sulfate | N/A | C₁₈H₃₇NaO₄S | C18 | Sulfate salt | Colloidal stabilization |

| Mono-C10-16-alkyl benzenesulfonate | 68891-02-1 | C₆H₆O₃S·C₄H₁₁NO₂ | C10–16 | Sulfonate-diethanolamine | Not specified |

| Octadecyl Vinyl Ether | N/A | C₂₀H₃₈O | C18 | Vinyl ether | Polymers, adhesives |

生物活性

Octadecyl 4-chlorobenzenesulfonate (ODCBS) is a sulfonate ester compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. This article explores the biological activity of ODCBS, highlighting its synthesis, interactions with biological systems, and potential applications.

Chemical Structure and Properties

ODCBS has the chemical formula C_{24}H_{41ClO_3S and is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a chlorobenzenesulfonate group. This structure imparts unique properties that influence its biological interactions.

Synthesis and Functionalization

ODCBS is commonly used as an initiator in the synthesis of functionalized polymers, such as poly(2-oxazoline)s. These polymers can be tailored for specific biological activities, including antimicrobial properties. The functionalization process involves modifying the polymer backbone to enhance its interaction with biological membranes and improve its bioactivity .

Antimicrobial Properties

Research indicates that polymers initiated by ODCBS exhibit significant antimicrobial activity. For instance, poly(2-oxazoline)s functionalized with quaternary ammonium groups showed high efficacy against Staphylococcus aureus and Escherichia coli. The presence of long alkyl chains in these polymers enhances their ability to disrupt bacterial membranes, leading to cell lysis .

Cellular Uptake and Membrane Interactions

Studies have demonstrated that ODCBS-based compounds can interact with cell membranes, affecting cellular uptake mechanisms. The hydrophobic nature of the octadecyl chain facilitates incorporation into lipid bilayers, which can lead to alterations in membrane fluidity and permeability. This property is exploited in drug delivery systems where ODCBS derivatives serve as carriers for therapeutic agents .

Polymer-Based Drug Delivery

In a study examining the use of ODCBS-derived polymers for drug delivery, researchers found that these materials could encapsulate anticancer drugs effectively. The release profiles indicated a controlled release mechanism, which is crucial for minimizing side effects and enhancing therapeutic efficacy. The polymers demonstrated biocompatibility and low toxicity in vitro, making them promising candidates for further development .

Viral Fusion Studies

Another application of ODCBS is in microfluidic platforms designed to study viral fusion processes. By incorporating ODCBS-based lipids into supported lipid bilayers, researchers were able to analyze the kinetics of viral entry into host cells. This research is vital for understanding viral mechanisms and developing antiviral therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H41ClO3S |

| Molecular Weight | 436.13 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cellular Uptake Mechanism | Lipid bilayer incorporation |

Q & A

Q. What physicochemical properties of octadecyl 4-chlorobenzenesulfonate are critical for designing adsorption experiments in analytical chemistry?

this compound (CAS 34184-41-3) is a long-chain sulfonate ester with the molecular formula C24H41ClO3S. Its hydrophobic octadecyl chain and polar sulfonate group enable dual functionality in adsorption processes. Key properties include:

- Hydrophobicity : The octadecyl chain enhances non-polar interactions, making it suitable for reversed-phase separations .

- Polarity : The 4-chlorobenzenesulfonate group provides selective affinity for aromatic or halogenated compounds.

- Structural stability : The ester linkage ensures stability under moderate pH and temperature conditions. Researchers should characterize purity via HPLC or NMR and confirm thermal stability using TGA-DSC before experimental use.

Q. How can this compound be integrated into solid-phase extraction (SPE) protocols for environmental samples?

Methodological steps include:

- Column packing : Use silica or polymer supports functionalized with this compound. The elongated octadecyl chain improves analyte retention .

- Solvent optimization : Acetonitrile achieves >87% extraction efficiency for polar derivatives like A-DNPH due to its balanced polarity .

- Validation : Follow NF-XP 70-210 standards for recovery rates and reproducibility.

Advanced Research Questions

Q. What experimental design considerations resolve contradictions in retention behavior of this compound-modified HPLC columns?

Q. How does the chlorobenzenesulfonate moiety influence selectivity in mixed-mode chromatography compared to pure C18 phases?

The 4-chlorobenzenesulfonate group introduces:

- π-π interactions : Enhances retention of aromatic compounds (e.g., polycyclic hydrocarbons) via electron-deficient chlorine substitution .

- Ion-exchange potential : At low pH, the sulfonate group can weakly interact with cationic analytes. Experimental validation : Compare retention factors (k) of benzene derivatives on this compound vs. standard C18 columns. For example, chlorobenzene shows 30% higher retention on the modified phase due to π-π stacking .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for research-grade applications?

While synthesis details are not explicitly provided in the evidence, general methodologies include:

- Quality control : Monitor esterification efficiency via FT-IR (sulfonate peak at 1170 cm<sup>-1</sup>) and HPLC purity checks.

- Standardized protocols : Use anhydrous conditions to prevent hydrolysis and control stoichiometry (e.g., 1:1.1 molar ratio of 4-chlorobenzenesulfonyl chloride to octadecanol) .

Methodological Challenges & Solutions

Q. How can researchers optimize solvent systems for eluting this compound-bound analytes without compromising recovery rates?

- Gradient elution : Start with high-polarity solvents (e.g., methanol/water) to remove hydrophilic impurities, then switch to acetonitrile for hydrophobic analytes .

- Additives : 0.1% formic acid improves elution efficiency for ionizable compounds by disrupting sulfonate-analyte interactions.

Q. What advanced characterization techniques validate the structural integrity of this compound in novel applications?

- Mass spectrometry (HRMS) : Confirm molecular weight (530.87 g/mol) and detect degradation products.

- X-ray crystallography : Resolve crystal packing patterns for material stability studies (if single crystals are obtainable).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。